Compound Description: (R,S)-[O-Methyl-11C]-1-[3-(5-Methoxy-1,2,3,4-tetrahydro-1-naphtalenyl)propyl]-4-Phenylpiperazine, also known as [11C]PNU-157760, is a radiolabeled compound developed as a potential positron emission tomography (PET) radioligand for the in vivo assessment of 5-HT1A receptors. [] Despite demonstrating an ability to cross the blood-brain barrier, biodistribution studies in rats revealed a low specific-to-nonspecific binding ratio, making it an unsuitable candidate for further development. []
Relevance: This compound shares the core phenylpiperazine moiety with 1-(2-phenoxybenzoyl)-4-phenylpiperazine. The research highlights the importance of the phenylpiperazine structure in binding to serotonin receptors, suggesting that 1-(2-phenoxybenzoyl)-4-phenylpiperazine might also interact with similar targets. []
Compound Description: 3-[2-Oxo-2-(4-Phenylpiperazine-1-yl)ethyl]quinazoline-4(3h)-one (VMA-10-21) is a quinazoline derivative demonstrating promising antimicrobial activity against opportunistic microorganisms. [] Despite being classified as low-toxic, administration of VMA-10-21 at high doses (5000 mg/kg) in rats resulted in alterations in hematological and biochemical parameters, indicating potential adverse effects on the hematopoietic and hepatobiliary systems. []
Relevance: This compound features a phenylpiperazine moiety directly attached to its core structure, similar to 1-(2-phenoxybenzoyl)-4-phenylpiperazine. This structural similarity suggests that both compounds might exhibit overlapping biological activities, including potential antimicrobial properties. []
Compound Description: This compound serves as a crucial building block for synthesizing purine antagonists, a class of antimetabolites. [] These antagonists interfere with purine base production, ultimately leading to nucleotide depletion and cancer cell death. []
Relevance: The presence of the phenylpiperazine group in this compound highlights its potential use in developing anticancer agents. This structural feature connects it with 1-(2-phenoxybenzoyl)-4-phenylpiperazine, hinting at the possibility of exploring the latter's antitumor properties. []
Compound Description: This series of N-acetamide derivatives incorporates a phenylpiperazine scaffold with a dithiocarbamate moiety. [] In vitro cytotoxic evaluations revealed moderate to excellent anticancer activity against the lung carcinoma A-549 cell line. []
Relevance: Sharing the phenylpiperazine core with 1-(2-phenoxybenzoyl)-4-phenylpiperazine, this group emphasizes the role of this structural motif in designing potential anticancer agents. The diverse dithiocarbamate substitutions further suggest avenues for modifying 1-(2-phenoxybenzoyl)-4-phenylpiperazine to enhance its biological activities. []
Compound Description: This compound, designated as BIV-95, exhibits significant myeloid poiesis stimulating activity, exceeding the potency of the reference drug Levamizol. [] This activity indicates its potential for treating hematological disorders characterized by inadequate myeloid cell production. []
Relevance: BIV-95 highlights the diverse pharmacological activities associated with phenylpiperazine-containing compounds. While 1-(2-phenoxybenzoyl)-4-phenylpiperazine and BIV-95 differ in their specific targets, the shared phenylpiperazine moiety suggests a broad potential for modulating various biological pathways. []
Compound Description: Initially designed as an M1 muscarinic acetylcholine receptor (mAChR) bitopic agonist, 77-LH-28-1 unexpectedly demonstrated selectivity for the dopamine D4 receptor (D4R) as an antagonist. [] This discovery led to modifications of its structure, aiming to enhance D4R selectivity and eliminate mAChR activity. []
Relevance: Although 77-LH-28-1 lacks a phenylpiperazine moiety, its structural modifications, particularly the exploration of 4-phenylpiperazine substitutions (leading to compound 12 in the study), provide valuable insights for designing D4R-selective ligands. These findings can be insightful for studying 1-(2-phenoxybenzoyl)-4-phenylpiperazine's potential interactions with dopamine receptors. []
Compound Description: KN-62 is a potent and selective inhibitor of calcium/calmodulin-dependent protein kinase II (CAMKII). [] This compound has been instrumental in studying the role of CAMKII in various cellular processes, including glucose transport in skeletal muscle. []
Relevance: KN-62 highlights the ability of phenylpiperazine derivatives to act as kinase inhibitors. While 1-(2-phenoxybenzoyl)-4-phenylpiperazine's target specificity remains unknown, KN-62's example suggests exploring potential kinase inhibitory properties for the former. []
Compound Description: This iodinated phenylpiperazine derivative ([123I]p‐MPPI) exhibits a high affinity for 5-HT1A receptors in the rat brain. [] It readily crosses the blood-brain barrier and demonstrates specific binding to the hippocampus, a region with a high density of 5-HT1A receptors. []
Relevance: The successful application of [123I]p‐MPPI in SPECT imaging emphasizes the potential of phenylpiperazine derivatives, such as 1-(2-phenoxybenzoyl)-4-phenylpiperazine, as valuable tools for studying brain receptors in vivo. []
Compound Description: A series of 13 novel 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives were synthesized and evaluated for antimalarial and antileishmanial activities. [] While the compounds were ineffective against Plasmodium falciparum, two demonstrated promising antileishmanial activity against Leishmania infantum. []
Relevance: The incorporation of a phenylpiperazine moiety within the CPCQ structure highlights its significance in exploring antiparasitic activities. This connection with 1-(2-phenoxybenzoyl)-4-phenylpiperazine suggests potential avenues for investigating its efficacy against parasitic infections. []
Compound Description: This series of compounds represents a modification of the prototype 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propene (2), aiming to enhance in vitro and in vivo antitumor activity. [] Substitutions on the phenyl ring of the phenylpiperazine moiety led to compounds with improved potency and favorable pharmacological profiles. []
Relevance: These phenylpiperazine derivatives highlight the impact of structural modifications on anticancer activity. The study emphasizes that subtle changes within the phenylpiperazine structure, similar to the one present in 1-(2-phenoxybenzoyl)-4-phenylpiperazine, can significantly influence potency and selectivity, offering valuable insights for future drug design. []
N-(3-Phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline
Compound Description: Certain derivatives within this group exhibited high affinity for the 5-HT1A receptor, demonstrating comparable potency to 1-phenylpiperazine and its rigid analog. [] These findings underscore the significance of specific structural features in achieving optimal receptor interactions. []
Relevance: Although lacking a phenylpiperazine moiety in their core structure, these compounds were designed to mimic the binding mode of 1-phenylpiperazine at the 5-HT1A receptor. [] Their structural variations and binding affinity data can provide valuable insights for understanding potential interactions of 1-(2-phenoxybenzoyl)-4-phenylpiperazine with serotonin receptors. []
Compound Description: This group of compounds consists of 1‐{2‐[5‐(1H‐benzimidazole‐2‐thione)]ethyl}‐4‐arylpiperazines designed as potential ligands for the dopamine D2 receptor (D2 DAR). [] Molecular modeling studies revealed crucial binding interactions, including the interaction of the protonated piperazine nitrogen with Asp86, hydrogen bonding between the benzimidazole portion and specific serine residues, and edge-to-face interactions between the aromatic rings and receptor residues. []
Relevance: This study emphasizes the significance of specific structural elements within phenylpiperazine derivatives for achieving high-affinity binding to D2 DAR. These findings can guide future investigations into the binding properties of 1-(2-phenoxybenzoyl)-4-phenylpiperazine with dopamine receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.